Lipophilicity and Predicted Druglikeness: Methyl Ester vs. Ethyl Ester Analog
The methyl ester derivative exhibits a lower calculated lipophilicity (XLogP3-AA 0.9) compared to its ethyl ester analog (XLogP3-AA 1.4), suggesting improved aqueous solubility and compliance with Lipinski's rule of five for oral drug candidates [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Ethyl 5-(cyanomethyl)furan-2-carboxylate (CAS 51129-66-9): XLogP3-AA 1.4 |
| Quantified Difference | Δ -0.5 logP units (more hydrophilic) |
| Conditions | PubChem computed property based on XLogP3 3.0 algorithm |
Why This Matters
Lower logP improves aqueous solubility and reduces risk of poor oral bioavailability, making the methyl ester a more favorable starting point for lead optimization in drug discovery.
- [1] PubChem. (2025). Methyl 5-(cyanomethyl)furan-2-carboxylate. PubChem CID 709763. View Source
- [2] PubChem. (2025). Ethyl 5-(cyanomethyl)furan-2-carboxylate. PubChem CID 76972536. View Source
